![molecular formula C14H10ClNO5 B1595669 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid CAS No. 30880-72-9](/img/structure/B1595669.png)
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid
Overview
Description
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (3-CNPBA) is a synthetic organic compound with a variety of uses in scientific research. It is a nitrobenzoic acid derivative which can be synthesized in a laboratory setting. 3-CNPBA has several applications in scientific research, such as in the study of biochemical and physiological effects, and in the development of new pharmaceuticals.
Scientific Research Applications
Pharmaceutical Intermediates
Compounds with similar structures have been used as intermediates in the synthesis of small molecule anticancer drugs . The nitro group and chloro substituents could potentially be involved in selective reactions leading to targeted drug molecules.
Food Preservation
Benzoic acid derivatives are widely used as fungistatic compounds for food preservation . The specific structure of this compound might confer unique properties that could be beneficial in this application.
Urea Cycle Disorders Treatment
As a benzoic acid derivative, it may have potential in binding amino acids, leading to decreased ammonia levels, which is beneficial in treating urea cycle disorders .
Pesticide Production
Similar benzoic acid derivatives are intermediates in pesticide production, such as tembotrione for weed management in maize . This compound could serve a similar role.
Organic Synthesis
The benzylic position in benzoic acid derivatives is reactive, allowing for various chemical transformations, which could be useful in organic synthesis laboratories .
Research on Acidity and Reactivity
Substituted benzoic acids are studied for their acidity and reactivity, which are influenced by substituents like nitro and chloro groups . This compound could be used in such fundamental research.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been observed to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid are as follows :
Result of Action
Given its structural similarity to other benzoic acid derivatives, it may have similar effects, such as modulating enzyme activity or receptor binding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and reactivity.
properties
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQMAQVXLDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953061 | |
Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid | |
CAS RN |
30880-72-9 | |
Record name | 30880-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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